In Vivo Discriminative Stimulus Potency
In rats trained to discriminate 1 mg/kg (+)-amphetamine from vehicle, N‑propylcathinone (N‑Pr CAT) exhibited an ED₅₀ of 2.03 mg/kg, whereas its N‑ethyl analog (N‑Et CAT) showed an ED₅₀ of 0.77 mg/kg [1]. This represents a 2.6‑fold reduction in in vivo potency as the N‑alkyl chain length increases from ethyl to propyl, demonstrating that potency does not scale linearly with lipophilicity in this series.
| Evidence Dimension | ED₅₀ for amphetamine-appropriate responding in drug discrimination assay |
|---|---|
| Target Compound Data | 2.03 mg/kg (N‑Pr CAT, i.p.) |
| Comparator Or Baseline | N‑ethylcathinone (N‑Et CAT): 0.77 mg/kg; methcathinone: more potent than both |
| Quantified Difference | 2.6‑fold higher ED₅₀ (lower potency) for N‑propyl vs. N‑ethyl |
| Conditions | Male Sprague-Dawley rats, i.p. administration 15 min pre-session, (+)-amphetamine (1 mg/kg) training dose |
Why This Matters
This direct comparative data enables precise dose selection in behavioral studies and prevents potency misestimation that would arise from substituting N‑ethylcathinone for N‑propylcathinone.
- [1] Dal Cason TA, Young R, Glennon RA. Cathinone: an investigation of several N-alkyl and methylenedioxy-substituted analogs. Pharmacol Biochem Behav. 1997;58(4):1109-1116. doi:10.1016/S0091-3057(97)00323-7 View Source
